1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one
CAS No.: 1024192-36-6
Cat. No.: VC7704486
Molecular Formula: C17H19NO2
Molecular Weight: 269.344
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1024192-36-6 |
|---|---|
| Molecular Formula | C17H19NO2 |
| Molecular Weight | 269.344 |
| IUPAC Name | 1-(4-methoxyphenyl)-2,6-dimethyl-6,7-dihydro-5H-indol-4-one |
| Standard InChI | InChI=1S/C17H19NO2/c1-11-8-16-15(17(19)9-11)10-12(2)18(16)13-4-6-14(20-3)7-5-13/h4-7,10-11H,8-9H2,1-3H3 |
| Standard InChI Key | RAOKKUXCVDIKBE-UHFFFAOYSA-N |
| SMILES | CC1CC2=C(C=C(N2C3=CC=C(C=C3)OC)C)C(=O)C1 |
Introduction
The compound 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is an organic molecule belonging to the indole class, which is known for its diverse biological activities and applications in medicinal chemistry. Despite the lack of specific information on this exact compound in the provided search results, we can infer its properties and potential applications based on similar indole derivatives.
Synthesis and Characterization
The synthesis of indole derivatives often involves multi-step organic reactions, including condensation and cyclization processes. Characterization typically involves spectroscopic methods such as NMR and mass spectrometry to confirm the structure and purity of the compound.
Biological Activity and Applications
Indole derivatives are known for their diverse biological activities, including anticancer, anti-inflammatory, and antimicrobial properties. While specific data on 1-(4-Methoxyphenyl)-2,6-dimethyl-5,6,7-trihydroindol-4-one is not available, similar compounds have shown promise in drug development.
Research Findings and Data
Given the lack of specific data on this compound, we can look at related compounds for insights:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume